(E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one

Description

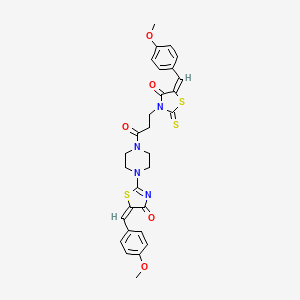

The compound "(E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one" features a bis-thiazolidinone scaffold with dual (E)-4-methoxybenzylidene substituents and a piperazine linker bridging two heterocyclic moieties. Key structural attributes include:

- Thiazolidinone cores: Both moieties contain the 4-oxo-2-thioxothiazolidin-3-yl group, which is known for its bioactivity in antimicrobial and anticancer agents .

- Stereochemistry: The E-configuration of the benzylidene groups ensures planar conjugation, influencing electronic properties and intermolecular interactions .

Properties

IUPAC Name |

(5E)-5-[(4-methoxyphenyl)methylidene]-3-[3-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O5S3/c1-37-21-7-3-19(4-8-21)17-23-26(35)30-28(40-23)32-15-13-31(14-16-32)25(34)11-12-33-27(36)24(41-29(33)39)18-20-5-9-22(38-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3/b23-17+,24-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIYVDDGACPPON-GJHDBBOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)C(=CC5=CC=C(C=C5)OC)SC4=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)CCN4C(=O)/C(=C\C5=CC=C(C=C5)OC)/SC4=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-methoxybenzylidene)-2-(4-(3-((E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer, antidiabetic, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure

The compound features a complex structure with multiple functional groups, including thiazolidinone and piperazine moieties. The presence of methoxy groups is significant as they enhance the biological activity of thiazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . For example, synthesized thiazole derivatives have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | MCF-7 | 2.57 ± 0.16 |

| 4c | HepG2 | 7.26 ± 0.44 |

| Staurosporine | MCF-7 | 6.77 ± 0.41 |

| Staurosporine | HepG2 | 8.40 ± 0.51 |

The compound exhibited an IC50 value of 2.57 µM against MCF-7 cells, indicating potent cytotoxicity compared to the standard drug Staurosporine . Additionally, it was found to inhibit VEGFR-2 kinase, which plays a crucial role in tumor angiogenesis and proliferation, with an IC50 of 0.15 µM .

Antidiabetic Activity

Thiazolidinone derivatives are known for their antidiabetic properties. The compound's structural similarities to known antidiabetic agents suggest potential efficacy in glucose regulation.

Table 2: Antidiabetic Activity of Thiazolidinone Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | Antidiabetic | |

| 5-(3,4,5-trimethoxy)benzylidine-2,4-thiazolidinedione | Antidiabetic |

In vitro studies have shown that thiazolidinediones can effectively lower blood glucose levels and improve insulin sensitivity . The presence of methoxy groups in the structure enhances these effects.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely studied. The compound has demonstrated activity against various bacterial strains and fungi.

Table 3: Antimicrobial Activity

| Compound | Target Organism | Activity |

|---|---|---|

| Thiazole Derivative A | Gram-positive bacteria | Effective |

| Thiazole Derivative B | Gram-negative bacteria | Moderate |

Research indicates that modifications in the thiazole ring can significantly enhance antimicrobial efficacy . The compound's ability to inhibit microbial growth makes it a candidate for further development as an antimicrobial agent.

Case Studies

- Anticancer Efficacy : A study evaluated the antiproliferative effects of several thiazole derivatives, including the compound in focus, against MCF-7 and HepG2 cell lines. Results indicated that compounds with similar structures showed significant cytotoxicity and induced apoptosis in cancer cells .

- Antidiabetic Mechanism : Another investigation assessed the mechanism of action for thiazolidinedione derivatives in diabetic models. The findings suggested that these compounds improve insulin sensitivity through activation of PPAR-gamma pathways .

- Antimicrobial Testing : A comprehensive study on various thiazole derivatives revealed their effectiveness against multiple strains of bacteria and fungi, establishing a structure-activity relationship that supports further exploration of this compound's antimicrobial potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzylidene Group

Table 1: Substituent Effects on Thiazolidinone Derivatives

Key Observations :

Comparison of Heterocyclic Linkers and Moieties

Table 2: Impact of Linker and Secondary Moieties

Key Observations :

- Dual Thiazolidinone Cores: The bis-thiazolidinone structure increases molecular weight (~603 vs. ~302 in ), which may impact bioavailability but could enhance multivalent interactions with biological targets .

Stereochemical and Crystallographic Comparisons

- E vs. Z Isomerism : The E-configuration in the target compound stabilizes planar conjugation, as seen in crystal structures of related compounds (e.g., ), whereas Z-isomers (e.g., ) exhibit steric clashes between substituents .

- Crystal Packing : The target compound’s piperazine linker may facilitate intermolecular interactions (e.g., C–H⋯O bonds) similar to those observed in (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)-thiazol-4(5H)-one, which forms hydrogen-bonded tapes along the c-axis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.